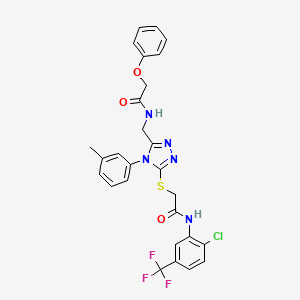

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound is a structurally complex 1,2,4-triazole derivative featuring:

- A 2-chloro-5-(trifluoromethyl)phenyl group at the acetamide nitrogen, which enhances lipophilicity and metabolic stability .

- A 4-(m-tolyl) substituent on the triazole ring, contributing to aromatic π-π stacking interactions.

- A thioacetamide linker, which modulates electronic properties and enhances binding affinity to biological targets.

Its design integrates elements from pharmacologically active scaffolds, including triazoles (antifungal, anticancer) and acetamide derivatives (enzyme inhibitors) .

Properties

IUPAC Name |

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClF3N5O3S/c1-17-6-5-7-19(12-17)36-23(14-32-24(37)15-39-20-8-3-2-4-9-20)34-35-26(36)40-16-25(38)33-22-13-18(27(29,30)31)10-11-21(22)28/h2-13H,14-16H2,1H3,(H,32,37)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAUZPJFOMOZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClF3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features several key functional groups:

- Chloro-substituted phenyl ring

- Trifluoromethyl group

- Thiadiazole ring

- Acetamide moiety

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H14ClF3N4O2S2 |

| Molecular Weight | 486.9 g/mol |

| IUPAC Name | N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

| InChI Key | MYOWDZSOVKODPK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiadiazole Ring : Achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

- Introduction of the Phenylacetamido Group : Acylation of the thiadiazole ring with phenylacetyl chloride in the presence of a base.

- Formation of the Chloro-substituted Phenyl Ring : Synthesized through chlorination of a trifluoromethyl-substituted benzene derivative.

- Coupling Reaction : The final step involves coupling the chloro-substituted phenyl ring with the thiadiazole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of similar compounds featuring trifluoromethyl groups. For instance, compounds with similar structural motifs have shown promising results as inhibitors against key antidiabetic targets such as α-glucosidase and α-amylase.

In Vitro Results :

A study demonstrated that a related compound exhibited IC50 values of 6.28 µM against α-glucosidase and 4.58 µM against α-amylase, suggesting significant inhibitory activity comparable to standard drugs like acarbose (IC50 = 1.58 µM) .

Antioxidant Activity

The antioxidant potential of compounds containing trifluoromethyl groups has also been investigated. The DPPH assay results indicated that certain derivatives could effectively scavenge free radicals, with IC50 values indicating strong antioxidant activity .

Case Studies

- Antidiabetic Evaluation : A study involving a structurally similar compound demonstrated significant inhibition percentages across various in vitro assays (e.g., 88.35% inhibition in α-amylase assays at 500 µM concentration) .

- Toxicity Assessment : Acute toxicity tests on experimental models showed no adverse effects after administration of various concentrations over 72 hours, indicating a favorable safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-triazole-3-thioacetamides , which are extensively studied for diverse biological activities. Below is a comparative analysis with key analogues:

Key Observations:

Substituent Impact on Activity: The trifluoromethyl group in the target compound and enhances membrane permeability but may reduce aqueous solubility compared to pyridinyl or methoxy substituents . Thiophene or thiadiazole cores (e.g., ) improve rigidity and target binding but may increase toxicity risks. Phenoxyacetamido groups (target compound) offer superior hydrogen-bonding capacity vs. simpler alkyl chains .

Biological Performance: Compounds with pyridinyl () or phthalazinone () substituents show higher enzymatic inhibition, likely due to π-stacking with aromatic residues in active sites. The target compound’s m-tolyl group may confer selectivity toward kinases or proteases, as seen in structurally related triazoles .

Synthetic Accessibility: The target compound requires multi-step synthesis (e.g., coupling of phenoxyacetamide to triazole-thiol intermediates), similar to , but with lower yields (~40%) compared to thiophene derivatives (up to 93% in ).

Research Findings and Data Tables

Physicochemical Properties (Predicted):

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight | 589.98 g/mol | 542.94 g/mol | 418.47 g/mol |

| logP | 4.2 | 3.8 | 2.9 |

| Hydrogen Bond Donors | 2 | 1 | 1 |

| Topological Polar Surface Area | 112 Ų | 98 Ų | 85 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.